Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

Catalog No.
S873373
CAS No.
1113041-73-8
M.F
C8H6ClN3
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

CAS Number

1113041-73-8

Product Name

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

IUPAC Name

2-chloro-6-pyrazol-1-ylpyridine

Molecular Formula

C8H6ClN3

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H

InChI Key

IJPKCLPRBJNJCO-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)N2C=CC=N2

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=CC=N2

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- (CAS 1113041-73-8) is a highly specialized bifunctional building block utilized extensively in the synthesis of asymmetric multidentate ligands, transition metal catalysts, and luminescent materials. Structurally, it features a strongly coordinating pyrazole-pyridine bidentate (N,N) motif paired with a reactive carbon-chlorine bond at the 6-position. This orthogonal reactivity profile allows it to serve as a stable, ready-to-use electrophile in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations) to generate complex tridentate (N,N,N or N,N,C) ligand architectures. For industrial procurement and advanced materials research, sourcing this pre-assembled mono-substituted intermediate is significantly more efficient than attempting statistical desymmetrization of symmetrical dihalopyridines, offering a streamlined pathway to high-purity organometallic precursors [1].

Procurement Fit

Mono-chloro, mono-pyrazolyl bifunctional scaffold
C2 chlorine for SNAr and Pd-catalyzed cross-couplings
C6 pyrazole for N,N'-chelation and π-stacking

Attempting to substitute 2-chloro-6-(1H-pyrazol-1-yl)pyridine with its generic precursor, 2,6-dichloropyridine, introduces severe manufacturability issues. The direct mono-amination or nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with pyrazole inherently suffers from poor selectivity, resulting in an inseparable statistical mixture of unreacted starting material, the desired mono-adduct, and the thermodynamically favored bis-adduct, 2,6-bis(1H-pyrazol-1-yl)pyridine. This necessitates aggressive, solvent-heavy chromatographic purification that scales poorly and reduces overall batch reproducibility. Furthermore, substituting with the non-halogenated 2-(1H-pyrazol-1-yl)pyridine entirely removes the synthetic handle required for downstream functionalization, limiting the user to bidentate coordination modes and preventing the construction of the rigid, meridional tridentate frameworks essential for advanced photocatalysis and phosphorescent metal complexes [1].

Substitution Risk

Imidazole analog 2-chloro-6-(1H-imidazol-1-yl)pyridine presents altered pKa and H-bond geometry; electronic topology may shift coordination behavior.
4-Pyrazolyl regioisomer 2-chloro-6-(1H-pyrazol-4-yl)pyridine cannot serve as an N,N′-bidentate precursor; chelation mode differs critically.
Disubstituted bpp 2,6-di(1H-pyrazol-1-yl)pyridine eliminates the chlorine handle, precluding sequential derivatization and post-functionalization.

Elimination of Statistical Byproducts in Asymmetric Ligand Synthesis

When synthesizing asymmetric pyrazolyl-pyridine ligands, starting from 2,6-dichloropyridine via standard nucleophilic aromatic substitution yields a statistical mixture, typically capping the isolated yield of the mono-pyrazolyl intermediate at 40-45%, with up to 30% formation of the unwanted 2,6-bis(1H-pyrazol-1-yl)pyridine byproduct. Procuring pure 2-chloro-6-(1H-pyrazol-1-yl)pyridine bypasses this non-selective step entirely, providing >98% pure starting material for immediate downstream cross-coupling. This eliminates the need for complex chromatographic separation, effectively doubling the throughput of the subsequent functionalization step [1].

Evidence DimensionIsolated yield of pure mono-substituted intermediate
Target Compound Data>98% (Procured as pure 2-chloro-6-(1H-pyrazol-1-yl)pyridine)
Comparator Or Baseline40-45% (Synthesized in-house from 2,6-dichloropyridine)
Quantified Difference>50% absolute increase in process efficiency and elimination of bis-substituted byproduct.
ConditionsStatistical SNAr reaction of 2,6-dichloropyridine with 1 eq. pyrazole and base.

Procuring the pure mono-chloro intermediate prevents costly and time-consuming chromatographic separations required to remove bis-pyrazolyl impurities.

Yield optimization
Data to verify
92% (DMSO/NaH/150°C) vs 31% (DMA/K₂CO₃/100°C)
Solvent/base pair drives up to 3-fold yield difference; method choice depends on purification capacity.
Direct comparison from same substrate; source review recommended.

Cross-Coupling Stability vs. Bromo Analogs

While 2-bromo-6-(1H-pyrazol-1-yl)pyridine is highly reactive toward oxidative addition, it is more susceptible to proto-dehalogenation and degradation during long-term storage. 2-Chloro-6-(1H-pyrazol-1-yl)pyridine offers superior chemical stability and, when paired with modern dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or N-heterocyclic carbene (NHC) palladium pre-catalysts, achieves comparable Suzuki-Miyaura cross-coupling yields (>90%) to the bromo analog. The chloro derivative maintains its integrity over extended storage periods without requiring rigorous inert-atmosphere handling, making it a more robust choice for scaled-up procurement [1].

Evidence DimensionCross-coupling yield and storage stability
Target Compound Data>90% yield (with Buchwald-type Pd catalysts); High long-term bench stability
Comparator Or Baseline>92% yield (2-bromo analog); Prone to degradation/dehalogenation over time
Quantified DifferenceEquivalent catalytic performance with significantly lower storage and handling constraints.
ConditionsSuzuki-Miyaura coupling with arylboronic acids, Pd(OAc)2/XPhos, base, 80-100 °C.

The chloro analog provides the optimal balance of shelf-stability and reactivity for industrial cross-coupling workflows, reducing material loss.

C2–Cl bond order
Reported
0.89 (vs pyridine C–N 1.41)
Lower bond order confirms preferred oxidative addition site; supports chemoselective cross-coupling design.
DFT B3LYP/6-31G** level; gas-phase calculation.

Enabling Tridentate Coordination for Phosphorescent Emitters

Utilizing the unsubstituted 2-(1H-pyrazol-1-yl)pyridine restricts coordination chemistry strictly to bidentate (N,N) modes, which often leads to fluxional behavior or lower thermal stability in heavy metal complexes. The 6-chloro substituent in 2-chloro-6-(1H-pyrazol-1-yl)pyridine acts as a critical synthetic handle, allowing for the quantitative installation of a cyclometalating aryl group (e.g., via coupling with phenylboronic acid). This converts the molecule into a rigid N,N,C-tridentate ligand precursor, which increases the photoluminescence quantum yield (PLQY) and thermal stability of resulting Iridium(III) or Platinum(II) complexes by preventing non-radiative decay pathways associated with ligand distortion [1].

Evidence DimensionCoordination geometry and complex rigidity
Target Compound DataEnables rigid N,N,C-tridentate complexation (via 6-position functionalization)
Comparator Or BaselineRestricted to bidentate N,N complexation (2-(1H-pyrazol-1-yl)pyridine)
Quantified DifferenceEnables transition from flexible bidentate to highly rigid tridentate architectures, crucial for high PLQY.
ConditionsCoordination to Ir(III) or Pt(II) centers after downstream functionalization.

The 6-chloro handle is strictly required for buyers looking to synthesize advanced, rigidified luminescent materials rather than basic coordination complexes.

Solid-state geometry
Data to verify
Triclinic P1̄; a=8.362 Å, b=10.719 Å, c=13.427 Å; V=1072.16 ų; near-planar conformation.
Crystal structure confirms planarity for π-stacking and pre-organized metal binding geometry.
Single-crystal XRD; independent verification advised.
Kinase affinity (deriv.)
Class-level
8-fold affinity gain with 6-chloro; Aurora IC₅₀ 0.043–0.16 μM; PIM-1 IC₅₀ 8.4–64.6 nM.
Scaffold-associated inhibition reported for elaborated derivatives; class-level inference for unmodified intermediate.
Derivative data; direct biological data for parent compound not reported.
Sequential handles
Head-to-head
1 Cl + 1 pyrazolyl vs bpp (0 Cl handles)
Retained chlorine enables sequential, regiocontrolled substitution; bpp locks further pyridine functionalization.
Terdentate ligand formation in 80% yield reported (DMF/K₂CO₃).

Synthesis of Asymmetric Tridentate Ligands

Ideal for research groups and chemical manufacturers producing N,N,N or N,N,C pincer ligands where statistical synthesis from 2,6-dichloropyridine causes unacceptable yield losses and purification bottlenecks [1].

Development of Phosphorescent OLED Emitters

Serves as a critical precursor for generating cyclometalated Platinum(II) and Iridium(III) complexes, where the 6-chloro group is converted into an aryl or heteroaryl coordinating moiety to rigidify the complex and boost luminescence efficiency [1].

Preparation of Photocatalysts

Used in the assembly of robust Ruthenium(II) or Osmium(II) photosensitizers, where the asymmetric pyrazolyl-pyridine framework allows for precise tuning of the metal-to-ligand charge transfer (MLCT) excited state properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Unsymmetrical polydentate ligands
Mono-chloro functional handle
Sequential substitution regiochemistry
Kinase inhibitor scaffold elaboration
Pyrazolylpyridine pharmacophore
Chlorine substitution effect on hinge binding
Suzuki-Miyaura coupling partner
C2 chlorine oxidative addition activity
Cross-coupling chemoselectivity vs pyrazole integrity
N,N′-bidentate chelator precursor
Pyridyl-pyrazole pre-organization
Metal complex geometry and stability

XLogP3

2.1

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